1-(2-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline - 412958-64-6

1-(2-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-2500596
CAS Number: 412958-64-6
Molecular Formula: C17H18FNO2
Molecular Weight: 287.334
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anti-cancer Activity: Exploring potential antitumor properties, particularly in drug-resistant cancers, by leveraging potential interactions with sigma-2 receptors and P-glycoprotein. []
  • Analgesic and Anti-Inflammatory Effects: Investigating potential pain-relieving and anti-inflammatory properties based on the observed activity of structurally similar tetrahydroisoquinoline derivatives. []
  • Anticonvulsant Activity: Examining potential anticonvulsant effects based on the known activity of related 6,7-dimethoxyisoquinoline derivatives. []
Molecular Structure Analysis
  • Conformation: The tetrahydroisoquinoline ring likely adopts a non-planar conformation, potentially a half-chair or a distorted half-chair conformation, similar to other derivatives. [, , ]
  • Intermolecular Interactions: Methoxy groups at the 6 and 7 positions could participate in intermolecular interactions like C–H⋯O hydrogen bonds, influencing the crystal packing. [, ]
Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atom in the tetrahydroisoquinoline ring could undergo alkylation reactions with suitable alkylating agents. []
  • N-Acylation: The nitrogen atom can also undergo acylation reactions with acyl chlorides or anhydrides. [, ]
Mechanism of Action
  • Sigma-2 Receptor Modulation: Similar to 6,7-dimethoxy-2-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-1,2,3,4-tetrahydroisoquinoline (compound 15 in []), it might interact with sigma-2 receptors, potentially leading to antitumor effects. []
  • P-glycoprotein Interaction: It might interact with P-glycoprotein, a protein involved in multidrug resistance, potentially reversing drug resistance in cancer cells. [, ]

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one

  • Compound Description: This compound exhibited the most potent DNase I inhibitory activity among a series of 1,2,3,4-tetrahydroisoquinoline derivatives. It demonstrated an IC50 value of 134.35 ± 11.38 μM against DNase I. []

2-[2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one

  • Compound Description: This compound displayed DNase I inhibitory activity with an IC50 value of 147.51 ± 14.87 μM. []

2-[2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one

  • Compound Description: This compound exhibited DNase I inhibitory activity with an IC50 value of 149.07 ± 2.98 μM. []

2-[6,7-Dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one

  • Compound Description: This compound showed DNase I inhibitory activity with an IC50 value of 148.31 ± 2.96 μM. []

6,7-Dimethoxy-2-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a high-affinity σ2 receptor agonist demonstrating significant antiproliferative activity in MCF7 breast adenocarcinoma cells. Additionally, it interacts with P-glycoprotein (P-gp) and can reverse P-gp-mediated resistance. []

9-[4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-9H-carbazole

  • Compound Description: This high-affinity σ2 receptor agonist showed notable antiproliferative activity in MCF7 cells, particularly in the doxorubicin-resistant MCF7adr cell line. It also interacts with P-gp and can reverse P-gp-mediated resistance. []

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound showed both analgesic and anti-inflammatory effects in various doses. It showed a more pronounced anti-inflammatory effect than diclofenac sodium in acute inflammatory arthritis models. []

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound displayed excellent binding affinity for σ2 receptors (Ki = 0.59 ± 0.02 nM) and high selectivity over σ1 receptors. PET studies using its [11C]-labeled form showed specific distribution in the cortex and hypothalamus. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel “funny” If current channel (If channel) inhibitor under development for stable angina and atrial fibrillation. Studies reveal its hepatic uptake mainly occurs via OATP1B1 and biliary excretion via MDR1. It shows a longer duration of heart rate reduction compared to its plasma half-life in dogs. [, , , , ]

(+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

  • Compound Description: This compound was synthesized using a diastereoselective approach involving the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization. [, ]
  • Compound Description: This series, designed based on elacridar and tariquidar, showed potent and selective P-gp modulation. Amides demonstrated stability in various conditions, while some esters were prone to hydrolysis. Active compounds effectively sensitized cancer cells to doxorubicin. [, ]

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline anticonvulsants

  • Compound Description: This series of compounds was designed based on previously reported anticonvulsant agents. Pharmacological evaluation led to the identification of 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d) with significant activity against audiogenic seizures in DBA/2 mice. []

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibited sedative-anxiolytic properties at doses of 10 and 20 mg/kg upon intragastric administration. []

(±)-6,7-Dimethoxy-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was efficiently synthesized via cyclization of a dimethylacetal intermediate under acidic conditions. []

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: Anodic oxidation of this compound yielded the corresponding 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts. Interestingly, no intramolecular aryl-aryl coupled products were observed during the oxidation. []

Benzodioxol-substituted 4-spirocycloalkan(tetrahydropyran)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds, featuring a spirocyclic system incorporating benzodioxole and tetrahydroisoquinoline moieties, was synthesized and evaluated for antiarrhythmic activity. []

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound serves as a precursor for novel chiral catalysts. It features a heterocyclic ring in a half-boat conformation. []

1-Chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound was synthesized from 3,4-dimethoxyphenethylamine via a multistep procedure involving acylation, Bischler-Napieralski reaction, reduction, and salt formation. []

1-Aminomethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound was synthesized from 3,4-dimethoxyphenethylamine through a multi-step process involving acylation, alkylation, Bischler-Napieralski cyclization, hydrazinolysis, reduction, and salt formation. []

Properties

CAS Number

412958-64-6

Product Name

1-(2-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-(2-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C17H18FNO2

Molecular Weight

287.334

InChI

InChI=1S/C17H18FNO2/c1-20-15-9-11-7-8-19-17(13(11)10-16(15)21-2)12-5-3-4-6-14(12)18/h3-6,9-10,17,19H,7-8H2,1-2H3

InChI Key

OSOHYOOOJHCIHK-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3F)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.